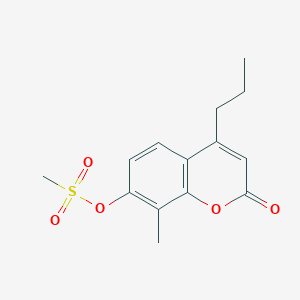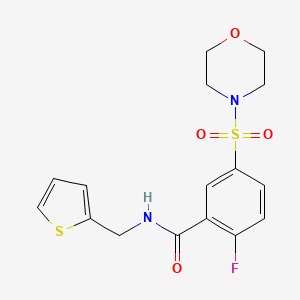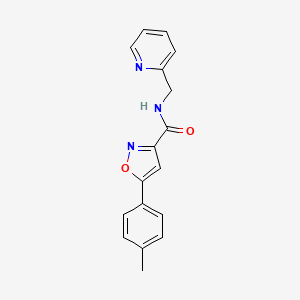![molecular formula C22H30N2O3 B4961494 1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1979 by Pfizer. CP-47,497 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. The compound has been the subject of extensive research due to its potential medical applications and its use as a recreational drug.
Mécanisme D'action
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have analgesic effects through the activation of the CB1 receptor, which is involved in the modulation of pain perception. 1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol has also been shown to have anti-inflammatory effects through the activation of the CB2 receptor, which is involved in the regulation of the immune system. Additionally, 1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol has been shown to have neuroprotective effects through the modulation of various signaling pathways involved in cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol has several advantages for use in lab experiments. The compound is highly potent and selective for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. Additionally, 1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol is relatively stable and can be easily synthesized in large quantities. However, the compound also has several limitations, including its potential for abuse and its potential to produce unwanted side effects.
Orientations Futures
There are several future directions for the study of 1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol. One potential area of research is the development of novel therapeutics based on the compound's analgesic, anti-inflammatory, and neuroprotective effects. Another area of research is the study of the compound's potential for abuse and its effects on the central nervous system. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol and its potential for use in various disease states.
Méthodes De Synthèse
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of cyclopentylmagnesium bromide with 3-(3-methoxyphenyl)acrolein to form a cyclopentylmethanol intermediate. This intermediate is then reacted with 5-isoxazolylmethyl chloride to form the isoxazole ring. Finally, the piperidine ring is formed through the reaction of the isoxazole intermediate with piperidine and formaldehyde.
Applications De Recherche Scientifique
1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol has been extensively studied for its potential medical applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)-4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-26-19-8-4-7-18(13-19)21-14-20(27-23-21)15-22(25)9-11-24(12-10-22)16-17-5-2-3-6-17/h4,7-8,13-14,17,25H,2-3,5-6,9-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKVOAEYRFBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CC3(CCN(CC3)CC4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)
![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)

![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)

